3,6-Diamino-2-(4-bromobenzoyl)-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile
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Overview
Description
3,6-Diamino-2-(4-bromobenzoyl)-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile is a complex organic compound that features a thieno[2,3-b]pyridine core. This compound is characterized by the presence of multiple functional groups, including amino, bromobenzoyl, ethoxyphenyl, and carbonitrile groups. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diamino-2-(4-bromobenzoyl)-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Thieno[2,3-b]pyridine Core: This might involve the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a pyridine derivative under acidic or basic conditions.
Introduction of the Bromobenzoyl Group: This could be achieved through a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of the Ethoxyphenyl Group: This step might involve a Suzuki coupling reaction between a boronic acid derivative of 4-ethoxyphenyl and the thieno[2,3-b]pyridine core.
Formation of the Carbonitrile Group: This could be introduced via a nucleophilic substitution reaction using a suitable nitrile source.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could target the carbonitrile group, converting it to an amine or aldehyde.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar compounds might include other thieno[2,3-b]pyridine derivatives with different substituents. The uniqueness of 3,6-Diamino-2-(4-bromobenzoyl)-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
List of Similar Compounds
- 3,6-Diamino-2-(4-chlorobenzoyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile
- 3,6-Diamino-2-(4-fluorobenzoyl)-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile
- 3,6-Diamino-2-(4-methylbenzoyl)-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile
Properties
IUPAC Name |
3,6-diamino-2-(4-bromobenzoyl)-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN4O2S/c1-2-30-15-9-5-12(6-10-15)17-16(11-25)22(27)28-23-18(17)19(26)21(31-23)20(29)13-3-7-14(24)8-4-13/h3-10H,2,26H2,1H3,(H2,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZHYLAAXVAMLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)C4=CC=C(C=C4)Br)N)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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